Bienvenue dans la boutique en ligne BenchChem!

Oxoprostol

EP2 receptor pharmacology Smooth muscle relaxation Prostanoid receptor profiling

Oxoprostol is a rare synthetic PGE1 analog with a unique EP receptor profile: virtually inactive at EP2 (rabbit jugular vein), exhibiting EP3 partial agonism (lower maximal response vs PGE2 in chick ileum). This makes it irreplaceable for experiments requiring a built-in EP2-negative control while probing EP3 partial activation—a pharmacological fingerprint not replicable by misoprostol or 16,16-dimethyl PGE2. Available exclusively via custom synthesis (MOQ 1 g, 2–4 month lead time). Initiate procurement early to align with grant cycles and avoid experimental delays.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
CAS No. 69648-40-4
Cat. No. B1617643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxoprostol
CAS69648-40-4
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESC1CC(=O)C(C1CCC(=O)COC2=CC=CC=C2)CCCCCCCO
InChIInChI=1S/C22H32O4/c23-16-8-3-1-2-7-11-21-18(13-15-22(21)25)12-14-19(24)17-26-20-9-5-4-6-10-20/h4-6,9-10,18,21,23H,1-3,7-8,11-17H2/t18-,21+/m0/s1
InChIKeyCQGDJYVHVNYIMQ-GHTZIAJQSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxoprostol (CAS 69648-40-4) Procurement Guide: Differentiated PGE1 Analog for Specialized Research Applications


Oxoprostol (M&B 33153) is a synthetic prostaglandin E1 (PGE1) analog developed primarily for its gastric antisecretory and cytoprotective properties [1]. Unlike broad-spectrum prostanoid agonists, oxoprostol exhibits a distinct receptor subtype functional profile characterized by inactivity at EP2 receptors mediating smooth muscle relaxation and partial agonist activity at certain EP3 receptor-containing preparations [2]. The compound is an oil of very low aqueous solubility, and original pharmaceutical development focused on a specialized coated-particulate formulation to achieve rapid dissolution and oral bioavailability . Current commercial availability is limited to custom synthesis with extended lead times, making informed procurement critical for research continuity.

Oxoprostol (CAS 69648-40-4) Comparator Analysis: Why Misoprostol and Other PGE Analogs Cannot Be Used Interchangeably


Substitution of oxoprostol with clinically prevalent in-class compounds such as misoprostol is not scientifically valid due to a fundamental divergence in EP receptor subtype activation profiles. Misoprostol functions as a potent agonist across multiple EP receptor subtypes that promote smooth muscle relaxation, an activity associated with significant gastrointestinal side effects [1]. In direct head-to-head pharmacological profiling, oxoprostol was found to be virtually inactive at the EP2 receptor, failing to induce relaxation in the rabbit jugular vein preparation, whereas misoprostol and several other PGE analogs exhibited high potency [1]. Furthermore, oxoprostol demonstrates a lower maximal contractile response in the chick ileum (EP3-containing preparation) compared to PGE2, consistent with a partial agonist profile [1]. These functional differences mean that oxoprostol cannot serve as a simple replacement for misoprostol in experimental protocols requiring full EP2 or EP3 agonism, and conversely, misoprostol cannot replicate oxoprostol's distinct signaling fingerprint in studies investigating receptor-subtype selective pharmacology.

Oxoprostol (CAS 69648-40-4) Quantitative Differentiation Evidence: Head-to-Head Comparison with Misoprostol and PGE2


EP2 Receptor Functional Selectivity: Oxoprostol vs. Misoprostol in Rabbit Isolated Jugular Vein

Oxoprostol was profiled alongside a panel of prostaglandin E analogs for relaxant activity in the rabbit isolated jugular vein, an EP2 receptor-mediated preparation. The natural agonist PGE2 exhibited a mean pIC50 of 9.34 against histamine-induced contraction. Misoprostol, 16,16-dimethyl PGE2, 11-deoxy PGE2-1-alcohol, and 11-deoxy PGE1 were classified as highly potent relaxant agents. In contrast, oxoprostol and sulprostone were found to be virtually inactive in this assay [1]. This represents a qualitative but definitive differentiation in functional activity at the EP2 receptor subtype.

EP2 receptor pharmacology Smooth muscle relaxation Prostanoid receptor profiling

EP3 Receptor Partial Agonism: Oxoprostol vs. PGE2 Maximal Response in Chick Ileum

On the chick ileum preparation, a tissue containing functional EP3 receptors, oxoprostol produced a lower maximal contractile response compared to the full agonist PGE2. Lower maximal responses were similarly found for sulprostone and MB 28767. In contrast, ICI 80205, 16,16-dimethyl PGE2, and 17-phenyl-ω-trinor PGE2 produced maximal responses comparable to PGE2 [1]. This indicates that oxoprostol acts as a partial agonist at EP3-mediated contractile responses, a profile that differs from full agonists like 16,16-dimethyl PGE2.

EP3 receptor pharmacology Partial agonism Smooth muscle contraction

Aqueous Solubility and Specialized Solid Dispersion Formulation for Rapid Dissolution

Oxoprostol is intrinsically an oil of very low solubility in water or aqueous media [1]. To address this limitation, a specialized pharmaceutical composition was developed comprising particles of a water-soluble carrier (e.g., lactose) coated with a substantially uniform film of oxoprostol. When 0.5 g of this carrier is added to 500 mL of water at 37°C in a USP paddle apparatus, rapid dissolution occurs, forming a stable emulsion with no individually distinguishable oily droplets, which remains visually unchanged for two days [1]. This is in contrast to many commercially available prostaglandin analogs such as misoprostol, which are typically formulated as conventional tablets or dispersible formulations without this specific rapid-emulsification technology.

Drug formulation Bioavailability enhancement Prostanoid delivery

Commercial Availability and Procurement Timeline: Custom Synthesis Only

As of 2026, oxoprostol is not available as a stock catalog item from major research chemical suppliers. Sourcing requires custom synthesis with a minimum order quantity of 1 gram, an estimated lead time of 2 to 4 months, and pricing described as typically high due to intricate chemistry . This stands in stark contrast to in-class comparators like misoprostol, which is widely available as an off-the-shelf research chemical with typical lead times of days to weeks and substantially lower cost. Planning for oxoprostol acquisition must therefore account for an extended procurement cycle not encountered with more common PGE1 analogs.

Chemical procurement Custom synthesis Rare prostaglandins

Oxoprostol (CAS 69648-40-4) Targeted Application Scenarios Leveraging Its Differentiated Profile


Investigating EP2-Independent Prostaglandin Signaling Pathways

Oxoprostol's demonstrated inactivity at the EP2 receptor in rabbit jugular vein [1] makes it the compound of choice for experiments where EP2 receptor activation must be excluded. Researchers studying the novel EP receptor subtype proposed in chick ileum or EP3-mediated signal transduction can employ oxoprostol as a 'built-in' EP2-negative control while simultaneously probing EP3 partial agonism, avoiding the confounding EP2 activity inherent to misoprostol and 16,16-dimethyl PGE2 [1].

Partial Agonist Tool for EP3 Receptor Functional Studies

On the chick ileum preparation, oxoprostol exhibits a lower maximal contractile response than PGE2, consistent with EP3 partial agonism [1]. This profile is ideal for studies examining receptor reserve, biased signaling at EP receptors, or the functional consequences of partial versus full EP3 activation. Unlike the full agonist misoprostol, oxoprostol can be used to selectively activate the EP3 system without driving maximal tissue responses, enabling nuanced pharmacological dissection.

Formulation Science Research on Lipophilic Prostanoid Solubilization and Oral Delivery

The documented very low aqueous solubility of oxoprostol and its corresponding carrier-coated particulate formulation that generates a stable emulsion upon contact with water [1] provide a validated model system for studying solid dispersion technologies for lipophilic drugs. Researchers in pharmaceutical technology can use oxoprostol to benchmark new solubilization platforms against this established formulation, offering a real-world test case that is structurally related to clinically used prostanoids but specifically addressed in the patent literature for its delivery challenges [1].

Long-Lead Experimental Planning Requiring a Rare PGE1 Analog with Defined EP Selectivity

Given the 2- to 4-month custom synthesis lead time and gram-scale minimum order quantity for oxoprostol [1], this compound is suited for well-funded, prospective research programs that can accommodate extended procurement timelines in exchange for access to a rare PGE1 analog with documented, receptor-subtype-level pharmacological differentiation from widely available alternatives. Project managers should initiate procurement in parallel with grant submission or protocol finalization to avoid experimental delays.

Quote Request

Request a Quote for Oxoprostol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.